1,2,3,4-Tetramethylcyclohexane

Boiling point Volatility Solvent selection

1,2,3,4-Tetramethylcyclohexane (CAS 3726-45-2) is a C10H20 methyl-substituted cycloalkane. It exists as a mixture of cis-trans stereoisomers with a molecular weight of 140.27 g/mol.

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS No. 3726-45-2
Cat. No. B14176776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetramethylcyclohexane
CAS3726-45-2
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1C)C)C
InChIInChI=1S/C10H20/c1-7-5-6-8(2)10(4)9(7)3/h7-10H,5-6H2,1-4H3
InChIKeyOOQVBBNTNKHXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetramethylcyclohexane (CAS 3726-45-2): Physical Properties and Procurement Baseline


1,2,3,4-Tetramethylcyclohexane (CAS 3726-45-2) is a C10H20 methyl-substituted cycloalkane [1]. It exists as a mixture of cis-trans stereoisomers with a molecular weight of 140.27 g/mol . Key physical properties include a predicted density of 0.752 g/cm³, a boiling point of 160.4 °C at 760 mmHg, a flash point of 40.5 °C, and a calculated LogP of approximately 4.3, indicating high hydrophobicity [2]. These baseline characteristics define its behavior as a non-polar solvent and chemical intermediate.

Why 1,2,3,4-Tetramethylcyclohexane Cannot Be Substituted by Generic Trimethylcyclohexanes


The specific 1,2,3,4-substitution pattern on the cyclohexane ring confers a unique stereochemical and conformational profile that directly impacts key physical properties such as boiling point, density, and flash point [1]. The existence of multiple cis-trans stereoisomers for 1,2,3,4-tetramethylcyclohexane, each with distinct energetic and spectral signatures, is well-documented [1]. Consequently, substituting a trimethylcyclohexane analog (e.g., 1,2,4- or 1,3,5-isomers) will result in quantifiably different volatility, density, and safety characteristics, making generic interchange unsuitable for applications requiring precise property control .

Quantitative Differentiation of 1,2,3,4-Tetramethylcyclohexane vs. Key Analogs


Elevated Boiling Point Enables Higher Temperature Solvent Applications

1,2,3,4-Tetramethylcyclohexane exhibits a significantly higher boiling point compared to common trimethylcyclohexane isomers. At 760 mmHg, its boiling point is 160.4°C , which is 16.9°C higher than that of 1,2,4-trimethylcyclohexane (143.5°C) and 20.9°C higher than that of 1,3,5-trimethylcyclohexane (139.5°C) . This lower volatility reduces evaporative losses at elevated temperatures and alters distillation and recovery processes.

Boiling point Volatility Solvent selection

Lower Density Facilitates Separation and Alters Formulation Volume

The density of 1,2,3,4-tetramethylcyclohexane is 0.752 g/cm³ . This is notably lower than the density of unsubstituted cyclohexane (0.778 g/cm³) and trimethylated analogs such as 1,2,4-trimethylcyclohexane (~0.79 g/cm³) and 1,3,5-trimethylcyclohexane (~0.77 g/cm³) . The lower density, despite higher molecular weight, indicates a less efficient molecular packing, which can influence buoyancy, phase separation, and volumetric dosing.

Density Formulation Solvent properties

Higher Flash Point Offers Enhanced Handling Safety Margin

The flash point of 1,2,3,4-tetramethylcyclohexane is reported as 40.5°C . This is substantially higher than the flash point of 1,2,4-trimethylcyclohexane, which is approximately 27.9°C . The 12.6°C difference places 1,2,3,4-tetramethylcyclohexane in a less hazardous flammable liquid category (Class IIIA) compared to its analog (Class IC), which has direct implications for storage, ventilation, and process safety requirements.

Flash point Safety Flammability

Increased Hydrophobicity (LogP) for Non-Polar Extraction and Partitioning

The calculated octanol-water partition coefficient (XLogP) for 1,2,3,4-tetramethylcyclohexane is 4.3 [1]. This value is significantly higher than that of cyclohexane (LogP ~3.4) and indicates a stronger preference for non-polar phases [2]. The increased hydrophobicity can enhance selectivity in liquid-liquid extractions, improve retention in reversed-phase chromatography, and influence bioaccumulation potential or membrane permeability in research applications.

LogP Hydrophobicity Extraction

Stereoisomer-Specific Mass Spectral Fragmentation Enables Identification

The electron impact mass spectra of the six cis-trans stereoisomers of 1,2,3,4-tetramethylcyclohexane exhibit distinct fragmentation patterns that correlate with their conformational strain energies [1]. Specifically, the intensity ratio of the [M-CH3]+ to [M-C2H5]+ fragment ions is sensitive to the stereochemical arrangement, providing a reliable method for distinguishing between isomers in a mixture or synthetic product [1]. This spectral fingerprint allows for quality control and identity confirmation that is not possible with less substituted analogs like trimethylcyclohexanes, which lack the same stereochemical complexity.

Mass spectrometry Stereoisomer Analytical chemistry

Application Scenarios for 1,2,3,4-Tetramethylcyclohexane Based on Differentiated Properties


High-Temperature Solvent for Organic Synthesis and Polymer Processing

The elevated boiling point (160.4°C) and lower density (0.752 g/cm³) of 1,2,3,4-tetramethylcyclohexane, as quantified in the evidence guide [1], make it suitable as a reaction medium or diluent in high-temperature organic transformations and polymer curing processes. Its lower volatility reduces solvent loss and minimizes fire risk compared to lower-boiling trimethylcyclohexane alternatives . The distinct density also facilitates post-reaction separation via density-driven decantation.

Non-Polar Extraction Solvent in Analytical and Preparative Chemistry

The high calculated LogP of 4.3 [1] confirms a strong preference for non-polar environments. 1,2,3,4-Tetramethylcyclohexane can serve as a selective extraction solvent for hydrophobic analytes (e.g., non-polar organic compounds, lipids) from aqueous matrices, offering improved partition coefficients and cleaner extracts compared to less hydrophobic solvents like cyclohexane (LogP ~3.4) . This property is valuable in environmental sample preparation and natural product isolation.

Reference Standard for Stereoisomer Analysis by Mass Spectrometry

The compound's well-documented stereoisomer-dependent mass spectral fragmentation pattern, where the [M-CH3]+/[M-C2H5]+ intensity ratio correlates with stereochemistry [1], enables its use as a reference standard or model compound in analytical method development. Researchers studying stereochemical effects in mass spectrometry or requiring confirmation of a specific stereoisomer's identity can use this compound to calibrate or validate their instrumental methods, a capability not offered by simpler methylcyclohexanes.

Intermediate in the Synthesis of High-Octane Fuel Components

Patents disclose the use of tetramethylcyclohexane derivatives, including 1,2,3,4-substituted variants, as high-octane components in gasoline formulations due to their quaternary carbon structure [1]. The compound can be produced from renewable pinene feedstocks, offering a bio-based route to advanced fuels [1]. Its controlled volatility (flash point 40.5°C) and combustion characteristics make it a candidate for blending to meet specific fuel property targets, differentiating it from lower-octane or more volatile alkylate alternatives.

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